Teneligliptina

Descripción general

Descripción

La teneligliptina es un fármaco utilizado para el tratamiento de la diabetes mellitus tipo 2. La this compound fue desarrollada por Mitsubishi Tanabe Pharma y lanzada en Japón en 2012 . Es conocida por su estructura de dominio única en forma de J o anclada, que contribuye a su potente inhibición de la enzima dipeptidil peptidasa-4 .

Aplicaciones Científicas De Investigación

La teneligliptina se ha estudiado ampliamente por su eficacia y seguridad en el tratamiento de la diabetes mellitus tipo 2. Se ha demostrado que controla significativamente los parámetros glucémicos con un riesgo mínimo de hipoglucemia y aumento de peso . La this compound se utiliza tanto como monoterapia como terapia complementaria con otros agentes glucémicos .

Mecanismo De Acción

La teneligliptina inhibe la enzima dipeptidil peptidasa-4, que participa en la degradación de las hormonas incretínicas como el péptido similar al glucagón-1 y el polipéptido insulinotrópico dependiente de la glucosa . Al inhibir esta enzima, la this compound aumenta y prolonga los niveles activos de estas hormonas incretínicas, lo que lleva a una mejoría en el control glucémico . La estructura de dominio única en forma de J o anclada de la this compound contribuye a su potente inhibición de la enzima dipeptidil peptidasa-4 .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La teneligliptina puede sintetizarse a través de una serie de reacciones químicas que implican diversos reactivos y condiciones. Un método implica el uso de cloruro de p-nitrobencenosulfonilo en tolueno, que se agrega lentamente a la mezcla de reacción mientras se mantiene la temperatura interna por debajo de 15°C . Otro método implica el uso de tampón fosfato pH 6.0 y acetonitrilo como fase móvil en modo isocrático de elución a una velocidad de flujo de 1.0 mL/min .

Métodos de producción industrial: La producción industrial de this compound implica el uso de técnicas avanzadas como la cromatografía líquida de alta resolución de fase inversa (RP-HPLC) y la cromatografía líquida de ultra rendimiento (UPLC) con espectrometría de masas en tándem (LC/MS/MS) para la identificación y validación del compuesto y sus productos de degradación .

Análisis De Reacciones Químicas

Tipos de reacciones: La teneligliptina se somete a varios tipos de reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los estudios de degradación forzada han demostrado que la this compound se degrada en condiciones ácidas, básicas, neutras (peróxido), foto y térmicas .

Reactivos y condiciones comunes: Los reactivos comunes utilizados en las reacciones que implican this compound incluyen cloruro de p-nitrobencenosulfonilo, tampón fosfato y acetonitrilo . Las reacciones generalmente se llevan a cabo a temperaturas y niveles de pH controlados para garantizar la estabilidad y eficacia del compuesto .

Productos principales formados: Los productos principales formados a partir de la degradación de la this compound incluyen varios picos observados en diferentes valores de m/z, como 375.72, 354.30, 310.30, 214.19, 155.65, 138.08 y 136.18 .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares a la teneligliptina incluyen otros inhibidores de la dipeptidil peptidasa-4 como la vildagliptina, la sitagliptina, la saxagliptina y la linagliptina .

Comparación: En comparación con otros inhibidores de la dipeptidil peptidasa-4, la this compound ha demostrado una eficacia glucémica similar en términos de reducción de los niveles de hemoglobina glicosilada (HbA1c) . this compound tiene una estructura de dominio única en forma de J o anclada, que contribuye a su potente inhibición de la enzima dipeptidil peptidasa-4 . Además, la this compound se ha asociado con un riesgo mínimo de hipoglucemia y aumento de peso, lo que la convierte en una opción terapéutica segura y eficaz para pacientes con diabetes mellitus tipo 2 .

Propiedades

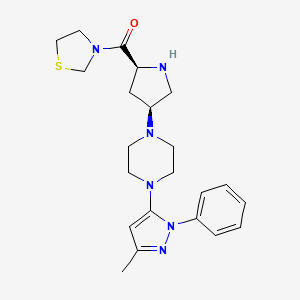

IUPAC Name |

[(2S,4S)-4-[4-(5-methyl-2-phenylpyrazol-3-yl)piperazin-1-yl]pyrrolidin-2-yl]-(1,3-thiazolidin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N6OS/c1-17-13-21(28(24-17)18-5-3-2-4-6-18)26-9-7-25(8-10-26)19-14-20(23-15-19)22(29)27-11-12-30-16-27/h2-6,13,19-20,23H,7-12,14-16H2,1H3/t19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGRQANOPCQRCME-PMACEKPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)N2CCN(CC2)C3CC(NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NN(C(=C1)N2CCN(CC2)[C@H]3C[C@H](NC3)C(=O)N4CCSC4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N6OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30997419 | |

| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

760937-92-6 | |

| Record name | Teneligliptin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=760937-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Teneligliptin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0760937926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Teneligliptin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11950 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | {4-[4-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazin-1-yl]pyrrolidin-2-yl}(1,3-thiazolidin-3-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30997419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TENELIGLIPTIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/28ZHI4CF9C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of teneligliptin?

A1: Teneligliptin exerts its antidiabetic effect by selectively and competitively inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). [, , ] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). [, , ]

Q2: What are the downstream effects of DPP-4 inhibition by teneligliptin?

A2: By increasing the levels of active GLP-1 and GIP, teneligliptin stimulates glucose-dependent insulin secretion from pancreatic beta cells. [, , ] This leads to improved glycemic control by reducing both fasting and postprandial blood glucose levels. [, , , ] Additionally, teneligliptin reduces glucagon secretion from pancreatic alpha cells, further contributing to glycemic control. []

Q3: Does teneligliptin affect insulin secretion in a glucose-independent manner?

A3: While teneligliptin primarily enhances glucose-dependent insulin secretion, studies have shown that it can also enhance early-phase insulin secretion, which is partially independent of glucose levels. [] This suggests a multi-faceted approach to glycemic control.

Q4: What is the molecular formula and weight of teneligliptin?

A4: The molecular formula of teneligliptin is C22H29N5O3S. It has a molecular weight of 427.56 g/mol. [, ]

Q5: Are there any specific structural features that contribute to teneligliptin's properties?

A5: Yes, teneligliptin features a unique structure characterized by five consecutive rings. [] This distinctive structure is thought to contribute to its potent and long-lasting inhibitory effect on DPP-4. []

Q6: Is there information on the material compatibility of teneligliptin for specific applications?

A6: The provided research papers primarily focus on the pharmaceutical applications of teneligliptin. Information on its compatibility with specific materials beyond pharmaceutical formulations is limited in these studies.

Q7: Does teneligliptin possess any catalytic properties?

A7: Teneligliptin functions as an enzyme inhibitor rather than a catalyst. It binds to the active site of DPP-4, preventing the enzyme from catalyzing the breakdown of incretin hormones.

Q8: Have computational chemistry approaches been used to study teneligliptin?

A8: While the provided articles don't delve deeply into computational studies, one study mentions the use of a physiologically based pharmacokinetic (PBPK) model to simulate and understand teneligliptin's pharmacokinetic properties in various populations. []

Q9: What are the SHE regulations surrounding teneligliptin's manufacturing and use?

A9: The provided research papers primarily focus on teneligliptin's efficacy and safety in a clinical setting. Information on specific SHE regulations governing its manufacturing and use is not extensively discussed.

Q10: How is teneligliptin absorbed and distributed in the body?

A13: Teneligliptin is orally administered and exhibits good absorption. [] Following absorption, it is widely distributed in the body, with higher concentrations observed in the kidneys, liver, and lungs. []

Q11: What are the primary routes of teneligliptin's metabolism and excretion?

A14: Teneligliptin is primarily metabolized in the liver by CYP3A4 and FMO3 enzymes, with teneligliptin sulfoxide being its major active metabolite. [, ] It displays a dual mode of elimination, with approximately 45% excreted in urine and 46% in feces. [] This balance in elimination pathways suggests a lower likelihood of drug interactions and a reduced need for dose adjustments in patients with renal or hepatic impairment. []

Q12: Does food intake affect the pharmacokinetics of teneligliptin?

A15: Teneligliptin can be administered once daily without regard to food intake, indicating that food does not significantly affect its pharmacokinetic profile. []

Q13: How does renal impairment affect teneligliptin's pharmacokinetics?

A16: Studies show that teneligliptin exhibits consistent pharmacokinetics in patients with varying degrees of renal impairment, including end-stage renal disease (ESRD). [, , ] This is attributed to its balanced elimination through both renal and hepatic pathways, requiring no dose adjustment in these patient populations. [, , ]

Q14: Do genetic polymorphisms influence teneligliptin's pharmacokinetics?

A17: Research indicates that polymorphisms in the FMO3 gene can affect teneligliptin's pharmacokinetics, leading to gene dosage-dependent increases in peak plasma concentration (Cmax,ss) and area under the curve (AUC). [] Polymorphisms in the CYP3A4 gene were also found to influence its pharmacokinetics, but the clinical significance of these findings requires further investigation. []

Q15: What is the efficacy of teneligliptin in preclinical models of diabetes?

A18: In several animal models of diabetes, including high-fat diet-fed and ob/ob mice, teneligliptin demonstrated significant improvements in glycemic control, including reductions in HbA1c, fasting blood glucose, and postprandial blood glucose levels. [, , ]

Q16: What is the efficacy of teneligliptin in clinical trials involving patients with T2DM?

A19: Numerous clinical trials have investigated the efficacy and safety of teneligliptin in patients with T2DM. These studies consistently demonstrate significant reductions in HbA1c (ranging from 0.8% to 1.55%) when used as monotherapy or as add-on therapy to other antidiabetic medications such as metformin, sulfonylureas, or insulin. [, , , , , , , , , , , ]

Q17: Does teneligliptin have beneficial effects beyond glycemic control?

A20: Research suggests that teneligliptin may provide additional benefits beyond glycemic control. Preclinical studies in mice have shown its potential to suppress the formation of abdominal aortic aneurysms, [] attenuate hepatic lipogenesis in non-alcoholic fatty liver disease, [] and alleviate diabetes-related cognitive impairment. []

Q18: Does cross-resistance occur between teneligliptin and other DPP-4 inhibitors?

A18: The provided research does not directly address cross-resistance between teneligliptin and other DPP-4 inhibitors. Further research is needed to determine if resistance mechanisms are shared within this drug class.

Q19: What analytical methods are commonly employed to quantify teneligliptin in biological samples?

A23: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a widely used technique for the sensitive and specific quantification of teneligliptin and its active metabolite, teneligliptin sulfoxide, in human plasma. [] This method is particularly valuable for pharmacokinetic studies.

Q20: What other analytical techniques are utilized for teneligliptin analysis?

A24: Reverse-phase high-performance liquid chromatography (RP-HPLC) is another frequently employed technique for teneligliptin analysis. [, ] This method is often used for stability studies, degradation product identification, and impurity profiling. Additionally, UV-Visible spectrophotometry, particularly the first-order derivative method, has been explored for the simultaneous estimation of teneligliptin in combination with other drugs. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.